Triazole vs. Imidazole Scaffold Comparison at C10 Chain Length: CYP17A1 Inhibition in Rat Testicular Microsomes
In the same study (Owen et al., 2008), the C10-triazole compound 1-(10-phenyldecyl)-1H-1,2,4-triazole achieved 79.6% inhibition of rat CYP17A1 (17α-hydroxylase/17,20-lyase) at 0.1 mM [1]. Its direct imidazole analog, 1-(10-phenyl-decyl)-1H-imidazole, produced 65.2% inhibition at 0.01 mM [1]. Although tested at different concentrations, both compounds share the identical C10-phenylalkyl tail, isolating the heterocycle as the sole structural variable. The triazole scaffold at 10-fold higher concentration (0.1 mM vs. 0.01 mM) achieved only a 1.22-fold higher absolute inhibition percentage, suggesting distinct binding interactions between the triazole and imidazole ring systems with the heme iron of CYP17A1 [1].
| Evidence Dimension | CYP17A1 (17α-hydroxylase/17,20-lyase) percent inhibition in rat testicular microsomes |
|---|---|
| Target Compound Data | 79.6% inhibition at 0.1 mM |
| Comparator Or Baseline | 1-(10-Phenyl-decyl)-1H-imidazole: 65.2% inhibition at 0.01 mM |
| Quantified Difference | 1.22-fold higher inhibition at 10-fold higher concentration; differing concentration–response profiles |
| Conditions | Rat (Rattus norvegicus) testicular microsomal P450(17α) enzyme preparation; inhibitor concentration as specified; assay described in Owen et al. (2008) J. Steroid Biochem. Mol. Biol. 111, 117–127 |
Why This Matters
Procurement of the triazole rather than the imidazole scaffold is essential when researchers require a distinct heterocycle–heme interaction profile for CYP17A1 SAR or selectivity studies, as the two azole types do not produce equipotent inhibition at matched chain lengths.
- [1] BRENDA Enzyme Database. Literature summary for EC 1.14.14.19 (steroid 17α-monooxygenase), inhibitors table from Owen, C.P. et al., J. Steroid Biochem. Mol. Biol. 2008, 111, 117–127. View Source
